molecular formula C14H17N5O B221079 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine

1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine

Cat. No. B221079
M. Wt: 271.32 g/mol
InChI Key: YPDUKPMDFAZLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability.

Mechanism of Action

1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine acts as a selective antagonist for mGluR1, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The activation of mGluR1 leads to the activation of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. The selective antagonism of mGluR1 by 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine leads to the inhibition of these intracellular signaling pathways, which results in the modulation of synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in animal models. The selective antagonism of mGluR1 by 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine leads to the modulation of synaptic transmission and neuronal excitability, which results in the regulation of various physiological processes such as learning and memory, anxiety, depression, and addiction. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has several advantages for lab experiments. It is a selective antagonist for mGluR1, which allows for the specific modulation of synaptic transmission and neuronal excitability. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine is also a relatively stable compound, which allows for long-term storage and use in experiments. However, 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine also has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for the study of 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine. One potential direction is the further investigation of its neuroprotective effects in animal models of neurodegenerative diseases. Another potential direction is the investigation of its potential therapeutic applications in anxiety, depression, and addiction. Additionally, the development of more selective and potent mGluR1 antagonists may lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 1-benzylpiperazine with phosgene to form 1-benzyl-4-chloroformylpiperazine. The next step involves the reaction of 1-benzyl-4-chloroformylpiperazine with sodium azide to form 1-benzyl-4-azidomethylpiperazine. Finally, the reaction of 1-benzyl-4-azidomethylpiperazine with 1H-1,2,4-triazole-3-carboxylic acid yields 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine (1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine).

Scientific Research Applications

1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of mGluR1 by 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has also been shown to have potential therapeutic applications in anxiety, depression, and addiction.

properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(1H-1,2,4-triazol-5-yl)methanone

InChI

InChI=1S/C14H17N5O/c20-14(13-15-11-16-17-13)19-8-6-18(7-9-19)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,17)

InChI Key

YPDUKPMDFAZLGT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=NN3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=NN3

Origin of Product

United States

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